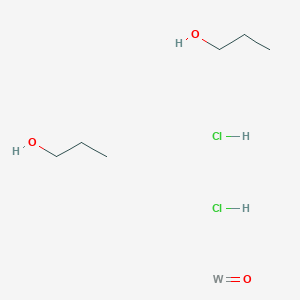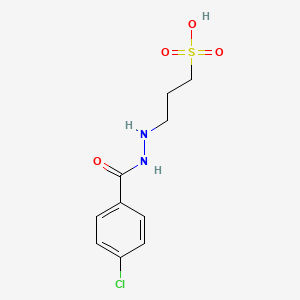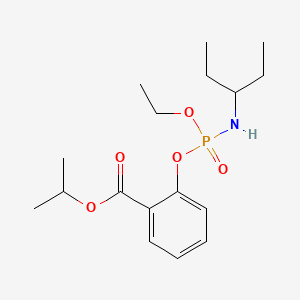
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with an ethoxy group, an amino group, and a phosphinyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. The process typically starts with the preparation of benzoic acid derivatives, followed by the introduction of the ethoxy group, the amino group, and the phosphinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Ethyl benzoate: An ester of benzoic acid with an ethyl group.
Phosphinyl benzoate: A derivative of benzoic acid with a phosphinyl group.
Uniqueness
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
103982-04-3 |
|---|---|
Fórmula molecular |
C17H28NO5P |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-[ethoxy-(pentan-3-ylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-6-14(7-2)18-24(20,21-8-3)23-16-12-10-9-11-15(16)17(19)22-13(4)5/h9-14H,6-8H2,1-5H3,(H,18,20) |
Clave InChI |
MMDDREPKJGYIAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
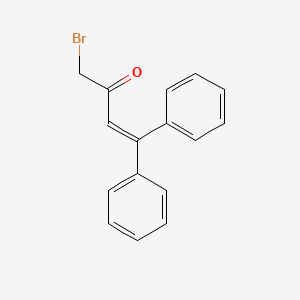

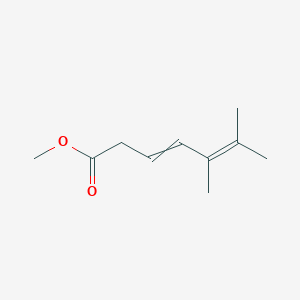
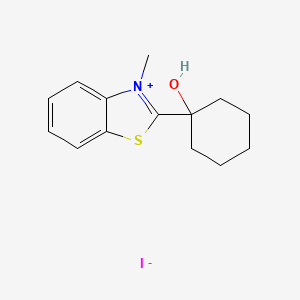
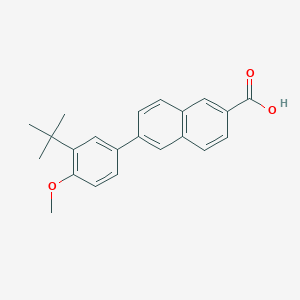
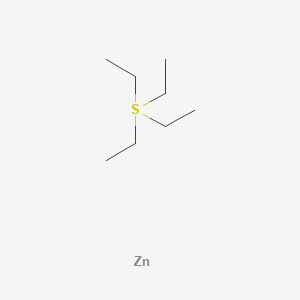
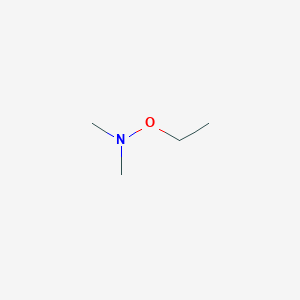
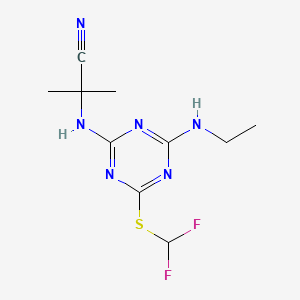
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)

